molecular formula C7H9ClN2S B14266391 2-Chloro-5-(propylsulfanyl)pyrimidine CAS No. 144708-08-7

2-Chloro-5-(propylsulfanyl)pyrimidine

Cat. No.: B14266391
CAS No.: 144708-08-7
M. Wt: 188.68 g/mol
InChI Key: KKYZKENWPRMGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(propylsulfanyl)pyrimidine is an organic compound with the molecular formula C7H9ClN2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a chlorine atom at the second position and a propylsulfanyl group at the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(propylsulfanyl)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the propylsulfanyl group. One common method involves the reaction of 2-chloropyrimidine with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(propylsulfanyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

2-Chloro-5-(propylsulfanyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, and antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(propylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or proteases, leading to the disruption of cellular signaling and proliferation. The molecular targets and pathways involved vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with diverse biological and industrial applications .

Properties

CAS No.

144708-08-7

Molecular Formula

C7H9ClN2S

Molecular Weight

188.68 g/mol

IUPAC Name

2-chloro-5-propylsulfanylpyrimidine

InChI

InChI=1S/C7H9ClN2S/c1-2-3-11-6-4-9-7(8)10-5-6/h4-5H,2-3H2,1H3

InChI Key

KKYZKENWPRMGAH-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CN=C(N=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.